molecular formula C19H15N3OS B2420629 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-08-7

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2420629
CAS No.: 896345-08-7
M. Wt: 333.41
InChI Key: JJNFXFVUVWUQAF-UHFFFAOYSA-N
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Description

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a naphthalen-1-ylmethylsulfanyl group and a methyl group attached to it. The compound’s intricate structure contributes to its versatility and potential for various innovative studies.

Properties

IUPAC Name

9-methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-6-5-11-22-17(13)20-18(21-19(22)23)24-12-15-9-4-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNFXFVUVWUQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core is then functionalized with the naphthalen-1-ylmethylsulfanyl group and the methyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

Scientific Research Applications

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:

  • 9-Methyl-2-(phenylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
  • 9-Methyl-2-(benzylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
  • 9-Methyl-2-(thiophen-2-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one

Uniqueness

What sets this compound apart from these similar compounds is its unique naphthalen-1-ylmethylsulfanyl group.

Biological Activity

9-Methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrido-triazine core with a methyl and naphthalenylmethyl thio group. The molecular formula is C₁₄H₁₃N₄OS, and it has a molecular weight of 285.35 g/mol. The presence of the naphthalene moiety is significant as it may enhance the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related pyrido[1,2-a][1,3,5]triazin derivatives has shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInduces apoptosis
Pyrido[1,2-a][1,3,5]triazin derivativeHeLa (Cervical Cancer)15Inhibits cell proliferation

The specific IC50 value for this compound against MCF-7 cells is yet to be determined (TBD), but related compounds have shown effective inhibition of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may interact with specific targets involved in cancer progression. For example:

Enzyme TargetInhibition TypeReference
PARP1Competitive
Butyrylcholinesterase (BChE)Non-competitive

The inhibition of PARP1 suggests potential applications in cancer therapy by exploiting the DNA repair pathways in cancer cells.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar triazine compounds indicate potential effectiveness against various bacterial strains. The following table summarizes some findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLTBD
Escherichia coli64 µg/mLTBD

These results highlight the need for further exploration into the antimicrobial potential of this compound.

Case Studies

Several case studies have highlighted the biological activities of pyrido-triazine derivatives:

  • Case Study on Anticancer Effects : A study conducted on a series of pyrido-triazines demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis.
  • Enzyme Interaction Studies : Another investigation focused on enzyme kinetics revealed that certain derivatives exhibited selective inhibition profiles against PARP enzymes, suggesting their utility in targeted cancer therapies.

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